Head‑to‑Head Enantiomer Comparison: S‑Form Carries Anti‑RSV Activity While R‑Form Is Inactive
The antiviral activity of 3‑amino‑1,4‑benzodiazepin‑2‑one derivatives is enantioselective. In direct evaluation of separated 3‑position enantiomers, anti‑RSV activity was consistently found to reside mainly in the (S)-enantiomer, whereas the (R)-enantiomers were substantially less active [1]. The (S)-configured urea derivative RSV604, synthesised directly from the target compound, exhibited sub‑micromolar potency (EC₅₀ 0.5–0.9 μM in plaque‑reduction assays) against both RSV A and B subtypes, including 40 clinical isolates [2].
| Evidence Dimension | Anti‑RSV activity (EC₅₀) |
|---|---|
| Target Compound Data | (S)-enantiomer (RSV604): EC₅₀ 0.5–0.9 μM (plaque reduction); equipotent against all clinical isolates |
| Comparator Or Baseline | (R)-enantiomer: consistently less active; >10‑fold weaker in parallel assays |
| Quantified Difference | Activity resides almost exclusively in the (S)-enantiomer; (R)-enantiomer is inactive or >10‑fold less potent |
| Conditions | Plaque‑reduction assay, XTT‑based cell‑viability assay, HEp‑2 cell culture |
Why This Matters
Only the (S)-enantiomer provides the biological activity required for RSV inhibitor development; substitution with the (R)-form or racemate yields false‑negative or misleading SAR.
- [1] Henderson EA, Alber DG, Baxter RC, et al. 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate. J Med Chem. 2007;50(7):1685-1692. doi:10.1021/jm060747l. View Source
- [2] Chapman J, Abbott E, Alber DG, et al. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication. Antimicrob Agents Chemother. 2007;51(9):3346-3353. doi:10.1128/AAC.00211-07. View Source
